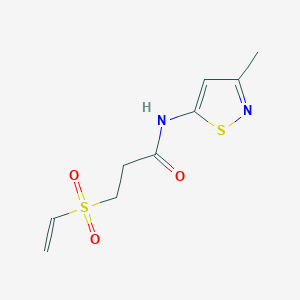
Acide 3-amino-4,6-dichloropicolinïque
Vue d'ensemble
Description
3-Amino-4,6-dichloropicolinic acid, also known as Aminopyralid, is a selective herbicide used for control of broadleaf weeds . It belongs to the picolinic acid family of herbicides . The compound has a molecular weight of 207.01 .
Synthesis Analysis
The synthesis of 3-Amino-4,6-dichloropicolinic acid can be achieved by reducing 4-amino-3,5,6-trichloropicolinic acid . This method uses a clean and environment-friendly catalytic hydrogenation process for high selectively hydrogenating and reducing the 4-amino-3,5,6-trichloropicolinic acid .Molecular Structure Analysis
The molecular structure of 3-Amino-4,6-dichloropicolinic acid consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . It contains a total of 16 bonds; 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis
3-Amino-4,6-dichloropicolinic acid is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature . The compound is soluble in water and ethanol (i.e., polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .Applications De Recherche Scientifique
Utilisation comme herbicide
L'aminopyralide est principalement utilisé comme herbicide pour contrôler les mauvaises herbes à feuilles larges, telles que le chardon des champs (Cirsium arvense), dans une variété de cultures . Il est connu pour son efficacité à contrôler la végétation indésirable dans les milieux agricoles.
Comportement environnemental
Le composé est hautement soluble dans l'eau, non volatil et présente un potentiel de lixiviation dans les eaux souterraines en raison de sa mobilité et de sa persistance modérée dans les systèmes pédologiques . Cette caractéristique est importante pour comprendre son impact et son comportement environnementaux.
Safety and Hazards
The safety information for 3-Amino-4,6-dichloropicolinic acid indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mécanisme D'action
Target of Action
3-Amino-4,6-dichloropicolinic acid, also known as Aminopyralid , is a pyridine carboxylic acid herbicide . Its primary targets are broadleaf weeds, especially thistles and clovers . It has been used to control Canada Thistle (Cirsium arvense), a weed in a variety of crops .
Mode of Action
The compound interacts with its targets by stimulating the synthesis of DNA, RNA, and proteins in plants at low concentrations . This stimulation leads to uncontrolled and disordered cell division and growth, eventually resulting in the destruction of the vascular bundles . At high concentrations, it inhibits cell division and growth .
Biochemical Pathways
It is known that the compound interferes with the normal synthesis of dna, rna, and proteins in plants, leading to uncontrolled cell division and growth .
Pharmacokinetics
Aminopyralid is non-volatile, highly soluble in water, and based on its chemical properties, is mobile and has a high potential for leaching to groundwater .
Result of Action
The result of the action of 3-Amino-4,6-dichloropicolinic acid is the control of broadleaf weeds. It causes uncontrolled and disordered cell division and growth in these plants, leading to the destruction of their vascular bundles . This results in the death of the weeds, thereby controlling their population in the treated areas .
Action Environment
The action of 3-Amino-4,6-dichloropicolinic acid can be influenced by environmental factors. For instance, in soil systems lacking oxygen and with a small presence of microorganisms, the herbicide can persist for a long time . The persistence of the herbicide in the soil can vary from 4 days to 287 days, depending on the soil type, local climate, and the microorganisms present in the soil .
Propriétés
IUPAC Name |
3-amino-4,6-dichloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJPREKPWUUJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2355604.png)





![rel-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2355614.png)

![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2355617.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide](/img/structure/B2355618.png)

![N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2355624.png)
